molecular formula C16H25NO3S B500480 [(4-Pentyloxyphenyl)sulfonyl]piperidine CAS No. 101450-51-5

[(4-Pentyloxyphenyl)sulfonyl]piperidine

Cat. No.: B500480
CAS No.: 101450-51-5
M. Wt: 311.4g/mol
InChI Key: ZUMFFVJBSWSZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Pentyloxyphenyl)sulfonyl]piperidine is a high-purity synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine ring, a privileged scaffold in pharmaceuticals that is present in more than twenty classes of approved drugs . The structural motif of piperidine derivatives is frequently investigated for their diverse biological activities and their ability to modulate key physiological pathways . Piperidine-based compounds are extensively studied in oncology research for their antiproliferative and pro-apoptotic effects across various cancer cell lines, including breast, prostate, colon, lung, and ovarian cancers . These compounds have been shown to act through several crucial mechanisms, such as the activation of p53-dependent apoptosis pathways and the suppression of oncogenic signaling like the Wnt/β-catenin axis . Furthermore, research indicates they can inhibit cell migration and invasion by modulating the expression of proteins such as MMP-2 and MMP-9 . Beyond oncology, piperidine structures are fundamental in the development of therapeutic agents for disorders of the central nervous system and inflammatory diseases . The specific sulfonyl and aryl ether substituents on this piperidine derivative make it a valuable intermediate for constructing more complex molecules, screening for biological activity, and exploring structure-activity relationships (SAR) in novel drug candidates. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

101450-51-5

Molecular Formula

C16H25NO3S

Molecular Weight

311.4g/mol

IUPAC Name

1-(4-pentoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C16H25NO3S/c1-2-3-7-14-20-15-8-10-16(11-9-15)21(18,19)17-12-5-4-6-13-17/h8-11H,2-7,12-14H2,1H3

InChI Key

ZUMFFVJBSWSZMX-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Variations

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties
[(4-Chlorophenyl)sulfonyl]piperidine Cl C₁₁H₁₄ClNO₂S 283.75 Electron-withdrawing Cl enhances sulfonamide acidity; moderate lipophilicity
[(4-Methoxyphenyl)sulfonyl]piperidine OCH₃ C₁₂H₁₇NO₃S 283.35 Electron-donating OCH₃ reduces acidity; increases solubility in polar solvents
[(4-Nitrophenyl)sulfonyl]piperidine NO₂ C₁₁H₁₄N₂O₄S 296.31 Strong electron-withdrawing NO₂; high reactivity in nucleophilic substitutions
[(4-Methylphenyl)sulfonyl]piperidine CH₃ C₁₂H₁₇NO₂S 267.34 Moderate lipophilicity; steric effects from CH₃ may hinder binding
[(4-Ethoxyphenyl)sulfonyl]piperidine OC₂H₅ C₁₃H₁₉NO₃S 297.36 Longer alkoxy chain than OCH₃; balances solubility and permeability
[(4-Pentyloxyphenyl)sulfonyl]piperidine OC₅H₁₁ C₁₆H₂₅NO₃S 335.44 High lipophilicity (predicted logP ~3.5); potential for CNS penetration

Physicochemical Properties

  • Lipophilicity :
    • The pentyloxy chain in the target compound significantly increases logP compared to ethoxy (OC₂H₅) or methoxy (OCH₃) derivatives, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Stability: Sulfonamides with electron-withdrawing groups (Cl, NO₂) exhibit greater stability under basic conditions compared to electron-donating substituents (OCH₃) .

Key Research Findings

  • SAR Insights :
    • Substitutions at the para position of the phenyl ring are critical for activity. For example, fluorine at this position enhances AChE inhibition by 3-fold compared to hydrogen .
    • Alkoxy chain length correlates with lipophilicity and bioavailability; pentyloxy derivatives are promising for targeting lipid-rich tissues or the CNS .

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